molecular formula C16H11Cl2N3O B1275870 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide CAS No. 590360-17-1

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

Cat. No. B1275870
M. Wt: 332.2 g/mol
InChI Key: WVIVHQATIWXCFB-UHFFFAOYSA-N
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Description

The compound 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in drug development and other chemical applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, substitution, and condensation reactions. For instance, a general one-pot synthesis approach has been reported for the creation of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are structurally related to the compound of interest . This method demonstrates the feasibility of synthesizing complex quinoline compounds with good yields and a wide range of substituents. Similarly, other research has shown the synthesis of novel heterocyclic compounds from quinoline derivatives, indicating the versatility of these molecules as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro groups or carbohydrazide functionalities, can significantly influence the compound's chemical behavior and interaction with biological targets. The dihedral angles between substituent phenyl rings and the quinoline or quinoxaline unit, as seen in related compounds, are indicative of the three-dimensional conformation that can affect the compound's properties .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including cyclization and substitution. For example, 4-hydroxy-2-methylquinoline-6-carbohydrazide, a compound with some structural similarity to the one , can react with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which can further undergo cyclization to form triazole and thiadiazole derivatives . These reactions highlight the reactivity of the carbohydrazide group and its potential for creating diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. The presence of electron-withdrawing groups like chloro atoms can affect the electron density of the molecule, which in turn can influence its reactivity in chemical reactions. The compound's crystalline structure, intermolecular interactions, and steric hindrance from bulky substituents are also important factors that determine its physical properties and chemical behavior.

Scientific Research Applications

Antimicrobial Activities

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of quinoline-4-carbohydrazide have shown effectiveness against various microorganisms, comparable to standard drugs like Ampicillin and Norfloxacin (Geies, Bakhite, & El-Kashef, 1998), (Faldu et al., 2014), (Özyanik et al., 2012).

Spectroscopic and Structural Analysis

Several studies have focused on the spectroscopic and structural characterization of quinoline derivatives. For example, the structural parameters, spectroscopic characterization, and non-linear optical (NLO) properties of specific quinoline derivatives have been explored, revealing their potential in biological and technological applications (Wazzan, Al-Qurashi, & Faidallah, 2016), (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Transformation

Research has also delved into the synthesis and transformation of quinoline derivatives. Innovative methods for creating new compounds with potential biological activity have been developed, expanding the scope of application for these derivatives (Aleksanyan & Hambardzumyan, 2019), (Eswaran, Adhikari, & Shetty, 2009).

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVHQATIWXCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403607
Record name 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

CAS RN

590360-17-1
Record name 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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